molecular formula C6H9NO4 B164274 (2R,4S)-pyrrolidine-2,4-dicarboxylic acid CAS No. 130830-77-2

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

Cat. No. B164274
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic amino acid that is commonly referred to as proline. It is a non-essential amino acid that is found in many proteins and is essential for the proper functioning of the body. Proline is synthesized in the body from glutamate and is involved in the synthesis of collagen, which is an essential component of connective tissue.

Mechanism Of Action

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a structural component in proteins. It is involved in the formation of the tertiary and quaternary structures of proteins. Proline is unique among the amino acids because it has a cyclic structure. This cyclic structure allows proline to adopt a restricted conformation, which can affect the overall structure of the protein.

Biochemical And Physiological Effects

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is essential for the proper functioning of connective tissue. Proline is also involved in the formation of other proteins, such as elastin and keratin. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function. Proline has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a commonly used amino acid in laboratory experiments. It is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it suitable for many experiments. However, proline has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Proline can also be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the role of proline in disease. Proline has been implicated in several diseases, including cancer and Alzheimer's disease. Research is ongoing to determine the specific mechanisms by which proline contributes to these diseases. Another area of research is the development of new methods for synthesizing proline. New methods could improve the yield and purity of the final product, making it easier to work with in the laboratory. Finally, research is ongoing to determine the specific effects of proline on protein structure and function. Understanding these effects could lead to the development of new drugs and therapies for a wide range of diseases.

Synthesis Methods

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized in the laboratory by the reduction of pyrrolidone-2,4-dicarboxylic acid with sodium borohydride. The resulting product is then purified by column chromatography. Another method of synthesis involves the use of L-proline as a starting material. L-proline is oxidized with potassium permanganate to produce (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.

Scientific Research Applications

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been extensively studied for its role in protein structure and function. It is an important component of collagen, which is the most abundant protein in the human body. Proline is also involved in the folding and stability of proteins. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function.

properties

CAS RN

130830-77-2

Product Name

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1

InChI Key

NRSBQSJHFYZIPH-IUYQGCFVSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)C(=O)O

SMILES

C1C(CNC1C(=O)O)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O

Pictograms

Irritant

synonyms

1-pyrrolidine-2,4-dicarboxylic acid
1-trans-pyrrolidine-2,4-dicarboxylic acid
2,4-pyrrolidine dicarboxylate
L-pyrrolidine-2,4-dicarboxylic acid
L-trans-2,4-pyrrolidine dicarboxylate
L-trans-pyrrolidine-2,4-dicarboxylic acid
PDC-2,4
pyrrolidine-2,4-dicarboxylate
pyrrolidine-2,4-dicarboxylic acid
pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer
pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer
pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer
pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome

Origin of Product

United States

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